4,5-Difluoro-2-(hydroxymethyl)benzimidazole

Kinase Inhibitor Selectivity CK1δ SR-3029

4,5-Difluoro-2-(hydroxymethyl)benzimidazole (CAS 1517146-73-4) is a difluorinated benzimidazole derivative featuring a hydroxymethyl group at the 2-position. It serves as a key synthetic intermediate and a critical binding fragment in the design of potent and highly selective casein kinase 1 delta and epsilon (CK1δ/ε) inhibitors, most notably SR-3029.

Molecular Formula C8H6F2N2O
Molecular Weight 184.14 g/mol
Cat. No. B11780729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2-(hydroxymethyl)benzimidazole
Molecular FormulaC8H6F2N2O
Molecular Weight184.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=N2)CO)F)F
InChIInChI=1S/C8H6F2N2O/c9-4-1-2-5-8(7(4)10)12-6(3-13)11-5/h1-2,13H,3H2,(H,11,12)
InChIKeyDDOMKMHQTCBMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Difluoro-2-(hydroxymethyl)benzimidazole: A Critical Fragment for Selective CK1δ/ε Kinase Inhibitor Design


4,5-Difluoro-2-(hydroxymethyl)benzimidazole (CAS 1517146-73-4) is a difluorinated benzimidazole derivative featuring a hydroxymethyl group at the 2-position. It serves as a key synthetic intermediate and a critical binding fragment in the design of potent and highly selective casein kinase 1 delta and epsilon (CK1δ/ε) inhibitors, most notably SR-3029 [1]. The specific 4,5-difluoro substitution pattern on the benzimidazole core is not merely decorative; it has been demonstrated to be a crucial determinant of inhibitor selectivity against off-target kinases compared to other analogs within the same chemical series [2]. This compound is also extensively studied in materials science for its unique fluorine-mediated hydrogen bonding architectures [3].

Why the 4,5-Difluoro Benzimidazole Scaffold Cannot Be Simply Replaced by Other Analogs


Simple substitution of 4,5-difluoro-2-(hydroxymethyl)benzimidazole with other benzimidazole fragments is demonstrably unsuccessful for researchers requiring high kinase selectivity. A direct head-to-head comparison of CK1δ/ε inhibitors shows that the 4,5-difluoro benzimidazole fragment in SR-3029 confers drastically higher selectivity against off-target kinases like FLT3, CDK4, and CDK6 compared to analogs with different substitution patterns, such as the amino-imidazole fragment in SR-1277 [1]. Furthermore, in materials science, the precise positioning of the two fluorine atoms dictates the dimensionality of intermolecular hydrogen bonding networks, a property that cannot be replicated by non-fluorinated, mono-fluorinated, or other difluorinated isomers [2].

Quantitative Differentiation Evidence for 4,5-Difluoro-2-(hydroxymethyl)benzimidazole Over Analogs


SR-3029 Fragment Confers Superior CK1δ vs. CK1ε Isoform Selectivity Over PF-670462

The CK1δ/ε inhibitor SR-3029, which incorporates the 4,5-difluoro-2-(hydroxymethyl)benzimidazole fragment, demonstrates a quantifiably superior selectivity window between CK1δ and CK1ε isoforms compared to the non-benzimidazole clinical candidate PF-670462. SR-3029 inhibits CK1δ with an IC50 of 44 nM and CK1ε with an IC50 of 260 nM , representing a 5.9-fold selectivity window for the primary target. In contrast, PF-670462 inhibits CK1δ with an IC50 of 13 nM but also potently inhibits CK1ε with an IC50 of 90 nM [1], resulting in a markedly narrower 6.9-fold selectivity window that contributes to its significant off-target effects. This data indicates that while PF-670462 is slightly more potent on the primary target, SR-3029's benzimidazole fragment provides a more balanced and selective inhibition profile.

Kinase Inhibitor Selectivity CK1δ SR-3029

4,5-Difluoro Fragment in SR-3029 Shows Drastically Reduced Off-Target Kinase Inhibition vs. SR-1277

A direct head-to-head comparison within the same chemical series reveals that the specific 4,5-difluoro benzimidazole fragment is critical for minimizing off-target kinase inhibition. The lead molecule SR-3029, containing the fragment of interest, was tested against a panel of off-target kinases alongside analogs with different core fragments. SR-3029 exhibited an IC50 of 3000 nM against FLT3, whereas SR-1277, which lacks this specific benzimidazole fragment, showed a much higher affinity with an IC50 of 305 nM [1]. This represents a nearly 10-fold improvement in selectivity against FLT3. Similar selectivity enhancements are observed for CDK4/cyclin D1 and CDK6/cyclin D3 [1].

Kinase Selectivity Off-Target Effects FLT3

4,5-Difluoro Substitution Uniquely Modulates Intermolecular Hydrogen Bonding Dimensionality

Systematic crystallographic analysis of fluorinated (benzo[d]imidazol-2-yl)methanols reveals that the number and position of fluorine atoms directly control the dimensionality of the hydrogen-bonded network in the solid state. The study found that a higher number of fluorine atoms, such as the two present in 4,5-difluoro-2-(hydroxymethyl)benzimidazole, leads to the formation of higher-dimensionality H-bonded structures, mediated by C–F···π interactions that are absent in non-fluorinated or mono-fluorinated analogs [1]. This property is a direct consequence of the specific 4,5-difluoro substitution pattern.

Crystal Engineering Hydrogen Bonding Fluorine Interactions

Optimal Application Scenarios for 4,5-Difluoro-2-(hydroxymethyl)benzimidazole Based on Quantitative Evidence


Design of Highly Selective CK1δ Chemical Probes

This compound is the fragment of choice for medicinal chemistry teams synthesizing novel CK1δ inhibitors where minimizing FLT3 off-target activity is paramount. The direct head-to-head evidence shows that incorporating this fragment (as in SR-3029) yields a 10-fold reduction in FLT3 inhibition compared to alternative fragments (SR-1277), directly addressing a key source of toxicity in kinase inhibitor development [1].

Engineering Supramolecular Architectures with Programmable Hydrogen Bonding

For materials scientists investigating the role of weak intermolecular interactions, 4,5-difluoro-2-(hydroxymethyl)benzimidazole is a validated building block. Crystallographic evidence confirms its ability to form higher-dimensionality structures via C–F···π interactions, a property not present in non-fluorinated analogs, enabling the rational design of functional crystalline materials [2].

Synthesis of Kinase Inhibitor Libraries with Defined Selectivity Profiles

Procurement of this specific intermediate is justified for parallel synthesis libraries targeting the CK1 family. The distinct and well-characterized selectivity profile of the resulting conjugates against a panel of 400+ kinases allows for rapid SAR expansion based on a core scaffold with known, quantifiable off-target bias .

Quote Request

Request a Quote for 4,5-Difluoro-2-(hydroxymethyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.